molecular formula C6H8F2O2 B3421870 (1R,2R)-2-(Difluoromethyl)cyclobutanecarboxylic acid CAS No. 2307752-00-5

(1R,2R)-2-(Difluoromethyl)cyclobutanecarboxylic acid

Cat. No.: B3421870
CAS No.: 2307752-00-5
M. Wt: 150.12 g/mol
InChI Key: CTNBXQCALVHSKS-QWWZWVQMSA-N
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Description

(1R,2R)-2-(Difluoromethyl)cyclobutanecarboxylic acid is a chiral cyclobutane derivative with two fluorine atoms attached to a methyl group on the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Difluoromethyl)cyclobutanecarboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide as a source.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high efficiency and yield. These methods often utilize advanced techniques such as microreactor technology to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(Difluoromethyl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

(1R,2R)-2-(Difluoromethyl)cyclobutanecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Difluoromethyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The cyclobutane ring provides structural rigidity, which can influence the compound’s overall bioactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(Trifluoromethyl)cyclobutanecarboxylic acid: Similar structure but with three fluorine atoms.

    (1R,2R)-2-(Chloromethyl)cyclobutanecarboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    (1R,2R)-2-(Methyl)cyclobutanecarboxylic acid: Similar structure but without halogen atoms.

Uniqueness

(1R,2R)-2-(Difluoromethyl)cyclobutanecarboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific biological or chemical functions.

Biological Activity

(1R,2R)-2-(Difluoromethyl)cyclobutanecarboxylic acid is a cyclobutane derivative notable for its difluoromethyl group, which imparts unique electronic and steric properties. This compound has garnered attention in medicinal chemistry for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Understanding its biological activity is crucial for exploring its applications in drug design and development.

The compound features a four-membered carbon ring with two stereogenic centers, leading to specific stereochemistry designated as (1R,2R). The presence of the difluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing bioavailability.

Property Details
Molecular Formula C₄H₅F₂O₂
Molecular Weight 138.08 g/mol
Stereochemistry (1R,2R)
Functional Groups Carboxylic acid, Difluoromethyl

Biological Activity Overview

Research indicates that compounds containing cyclobutane structures exhibit various biological activities. The difluoromethyl group enhances the interaction with biological targets, suggesting that this compound may possess significant pharmacological potential.

Antimicrobial Activity

Studies have shown that cyclobutane derivatives can exhibit antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism of action often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by its ability to modulate inflammatory pathways. Research suggests that such compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Anticancer Properties

Compounds with similar structures have been investigated for their anticancer activities. Preliminary studies indicate that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Activity Study
    • A study evaluated the antimicrobial efficacy of several cyclobutane derivatives against Staphylococcus aureus and Escherichia coli.
    • Results indicated that compounds with a difluoromethyl group exhibited lower Minimum Inhibitory Concentrations (MICs), highlighting their potential as antimicrobial agents.
  • Anti-inflammatory Mechanism Investigation
    • In vitro assays demonstrated that this compound significantly reduced the production of TNF-α and IL-6 in activated macrophages.
    • These findings suggest that the compound may serve as a lead for developing new anti-inflammatory drugs.
  • Anticancer Activity Evaluation
    • A series of experiments on human cancer cell lines revealed that this compound could inhibit cell proliferation and induce apoptosis.
    • The compound was found to activate caspase pathways and downregulate anti-apoptotic proteins.

Properties

IUPAC Name

(1R,2R)-2-(difluoromethyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O2/c7-5(8)3-1-2-4(3)6(9)10/h3-5H,1-2H2,(H,9,10)/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNBXQCALVHSKS-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307752-00-5
Record name rac-(1R,2R)-2-(difluoromethyl)cyclobutane-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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